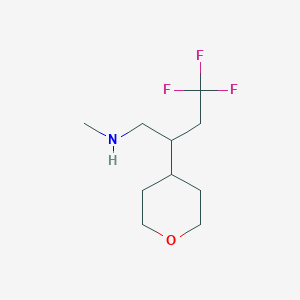![molecular formula C8H15ClFNO B1479499 (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride CAS No. 2098089-46-2](/img/structure/B1479499.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Übersicht
Beschreibung
“(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is a chemical compound with the molecular formula C8H14FNO . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . The IUPAC name for this compound is (3-fluoro-8-azabicyclo [3.2.1]octan-3-yl)methanol . The InChI is InChI=1S/C8H14FNO/c9-8(5-11)3-6-1-2-7(4-8)10-6/h6-7,10-11H,1-5H2 .
Physical and Chemical Properties Analysis
The molecular weight of “(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol” is 159.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 159.105942232 g/mol . The topological polar surface area is 32.3 Ų . The heavy atom count is 11 .
Wissenschaftliche Forschungsanwendungen
Nucleofuge in Azabicycloalkane Derivatives
Selectfluor, a reagent closely related to the chemical structure of interest, has been utilized as a nucleofuge in the reactions of azabicycloalkane beta-halocarbamic acid esters. This application demonstrates the potential of fluorine-containing azabicycloalkane derivatives in facilitating stereochemically retained hydrolysis of beta-anti-halides, showcasing their utility in organic synthesis and the exploration of reaction mechanisms (Krow et al., 2008).
Synthesis of Methanopyrrolidine Alcohols and Fluorides
The compound's structural motif has been employed in the stereoselective synthesis of novel methanopyrrolidine alcohols and fluorides, highlighting its relevance in constructing difunctionalized azabicyclo[2.1.1]hexanes. This research underscores the compound's significance in medicinal chemistry, particularly in the synthesis of selective ligands with potential therapeutic applications (Krow et al., 2004).
Anti-Influenza Virus Activity
Research into tricyclic compounds containing an azabicyclooctane moiety similar to "(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride" has led to the discovery of potent anti-influenza A virus activity. This suggests potential applications in antiviral drug development, demonstrating the compound's relevance in pharmaceutical research (Oka et al., 2001).
Catalysis in Alcohol Oxidation
The compound's framework has been identified as optimal for hydroxylamine-based catalysts in copper-cocatalyzed aerobic alcohol oxidation. This application reveals its importance in green chemistry and sustainable processes, offering an efficient method for converting secondary alcohols to ketones using molecular oxygen (Toda et al., 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (3-Fluoro-8-azabicyclo[32The compound’s structure suggests that it may interact with the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by (3-Fluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar pathways .
Result of Action
The molecular and cellular effects of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have similar effects .
Biochemische Analyse
Biochemical Properties
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions are crucial as they can influence the levels of neurotransmitters in the brain, thereby affecting neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of dopamine and serotonin, which are critical for mood regulation and cognitive functions . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it binds to acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of certain drugs used to treat neurological disorders like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on neurotransmitter levels and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive functions and mood by modulating neurotransmitter levels . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)3-6-1-2-7(4-8)10-6;/h6-7,10-11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZXGQSZCRTTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


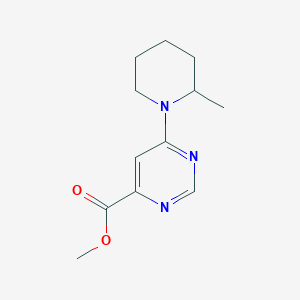
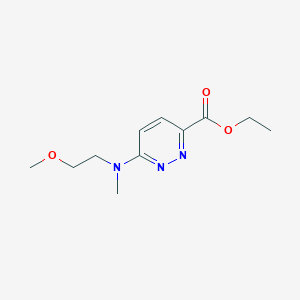
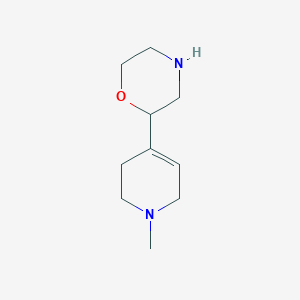
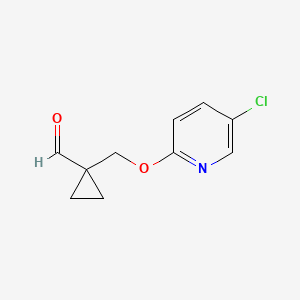

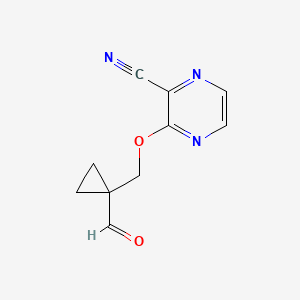

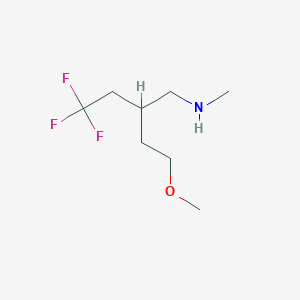
![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)



